molecular formula C7H8Cl2IN B1475280 (4-Chloro-2-iodophenyl)methanamine hydrochloride CAS No. 1790156-20-5

(4-Chloro-2-iodophenyl)methanamine hydrochloride

Cat. No.: B1475280
CAS No.: 1790156-20-5
M. Wt: 303.95 g/mol
InChI Key: DMTQRSRIZLMCHJ-UHFFFAOYSA-N
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Description

(4-Chloro-2-iodophenyl)methanamine hydrochloride is a halogen-substituted benzylamine compound that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. The presence of both chloro and iodo substituents on the aromatic ring makes it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . Compounds with similar structures, featuring halogenated aromatic rings, are frequently utilized in the synthesis of potential therapeutic agents. Research into analogous molecules has demonstrated their application in developing inhibitors of viral proteases, such as the NS2B-NS3 protease of flaviviruses (e.g., Zika, dengue) . This suggests potential utility for this compound in antiviral research programs. As a benzylamine derivative, its primary amine functionality allows for further derivatization, enabling its incorporation into larger molecular scaffolds aimed at various biological targets. This product is intended for research purposes as a chemical building block and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(4-chloro-2-iodophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTQRSRIZLMCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1790156-20-5
Record name 1-(4-chloro-2-iodophenyl)methanamine hydrochloride
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Biological Activity

(4-Chloro-2-iodophenyl)methanamine hydrochloride is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of both chlorine and iodine substituents on the phenyl ring, which significantly influence its reactivity and biological interactions.

The molecular formula of this compound is CHClI·HCl, with a molecular weight of approximately 303.96 g/mol. The structural features that define this compound include:

Property Details
Molecular FormulaCHClI·HCl
Molecular Weight303.96 g/mol
Halogen SubstituentsChlorine (Cl) and Iodine (I)
Chemical ClassAromatic amine

Biological Activity

Research indicates that this compound exhibits several notable biological activities, including:

  • Antiviral Activity : The compound has shown potential as an antiviral agent, particularly against flaviviruses, which are significant human pathogens. Its structure allows it to interact with viral proteins, inhibiting their function and replication .
  • Anti-inflammatory Properties : Studies have indicated that this compound can modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation.
  • Analgesic Effects : Research has highlighted its role as an antagonist to specific receptors involved in pain signaling pathways, suggesting its utility in pain management .

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The compound can bind to G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate physiological responses.
  • Enzyme Inhibition : It has been observed to inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine, which can enhance cognitive functions and affect muscle contractions .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antiviral Efficacy :
    • A study evaluated the compound's effectiveness against yellow fever virus in vitro. The results indicated over 50% inhibition of viral replication at concentrations around 50 μM, showcasing its potential as an antiviral agent .
  • Investigation of Anti-inflammatory Effects :
    • In animal models, the compound demonstrated significant anti-inflammatory effects, with a reduction in cytokine levels associated with inflammation after treatment.
  • Analgesic Activity Assessment :
    • A pharmacological evaluation revealed that the compound effectively reduced pain responses in rodent models, indicating its potential application in pain management therapies .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C7H8ClINHCl\text{C}_7\text{H}_8\text{ClI}\text{N}\cdot \text{HCl} and a molecular weight of approximately 303.96 g/mol. Its structure features a chlorinated and iodinated phenyl group attached to a methanamine moiety, which significantly influences its chemical reactivity and biological interactions.

Pharmaceutical Research

(4-Chloro-2-iodophenyl)methanamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the development of new drugs with potential therapeutic effects. For instance, it can be utilized to create analogs of known pharmaceuticals or to develop entirely new classes of medications targeting specific biological pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is employed as a building block for designing new drugs. Its structural features enable it to interact with biological targets, making it a valuable candidate for developing treatments for diseases such as cancer, neurological disorders, and infectious diseases. The presence of both chlorine and iodine enhances its biological activity by influencing the compound's binding affinity to various receptors.

Biotechnology

The compound is also used in biotechnological applications, including the development of novel tools and techniques for research. It can be involved in the design of biosensors or other diagnostic devices that require specific molecular interactions.

Chemical Biology

In chemical biology, this compound is utilized to study small molecule interactions with biological targets. This includes research into how such compounds can modulate enzyme activities or receptor functions, providing insights into cellular mechanisms and potential therapeutic strategies.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Medicinal Chemistry Studies : Research has demonstrated that derivatives of this compound exhibit significant activity against certain cancer cell lines, indicating its potential as a lead compound for anticancer drug development.
  • Biological Interaction Studies : Investigations into its binding properties have shown that it can selectively bind to serotonin transporters, suggesting applications in treating mood disorders.

Comparison with Similar Compounds

Positional Isomers: (3-Chloro-4-iodophenyl)methanamine Hydrochloride

  • Structural Differences : The chlorine and iodine substituents are swapped (3-Cl, 4-I vs. 4-Cl, 2-I).
  • Physicochemical Properties: Both share the same molecular formula (C₇H₇Cl₂IN) and weight (303.96 g/mol).
  • Applications : Both are research chemicals, but the 3-Cl,4-I isomer may exhibit distinct reactivity in electrophilic substitution due to steric and electronic effects .

Halogenated Amphetamine Derivatives: 4-Iodoamphetamine Hydrochloride

  • Structural Differences : Contains an α-methyl group and ethylamine chain (C₉H₁₃IN·HCl), unlike the simpler methanamine backbone of the target compound.
  • Pharmacological Implications: The α-methyl group in amphetamines enhances central nervous system (CNS) activity by resisting monoamine oxidase degradation. The absence of this group in the target compound likely reduces CNS stimulant effects but may favor binding to alternative targets .

Heterocyclic Analogs: [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

  • Structural Differences : Incorporates a thiazole ring fused to a 4-chlorophenyl group (C₁₀H₉ClN₂S·HCl).
  • Functional Impact : The thiazole ring introduces additional nitrogen and sulfur atoms, enhancing hydrogen-bonding capacity and aromaticity. This may improve interactions with biological targets like enzymes or receptors compared to the purely phenyl-based target compound .

Methoxy-Substituted Analogs: (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride

  • Structural Differences : Features a diphenylmethane scaffold with a methoxy group (electron-donating) instead of halogens (electron-withdrawing).
  • Physicochemical Contrasts :
    • Lower molecular weight (249.74 g/mol vs. 303.96 g/mol).
    • Increased solubility in organic solvents (e.g., chloroform) due to the methoxy group’s lipophilicity .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Profile Notable Features
(4-Chloro-2-iodophenyl)methanamine HCl C₇H₇Cl₂IN 303.96 4-Cl, 2-I, NH₂CH₂ Slightly soluble in DMSO Halogenated, potential for radiolabeling
(3-Chloro-4-iodophenyl)methanamine HCl C₇H₇Cl₂IN 303.96 3-Cl, 4-I, NH₂CH₂ Powder, stable at RT Positional isomer
4-Iodoamphetamine HCl C₉H₁₃IN·HCl 310.57 4-I, α-CH₃, NH₂CH(CH₃) Not specified CNS activity via α-methyl group
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 4-Cl phenyl, thiazole Soluble in chloroform, methanol Heterocyclic, enhanced binding
(4-Methoxyphenyl)(phenyl)methanamine HCl C₁₄H₁₅NO·HCl 249.74 4-OCH₃, diphenylmethane Soluble in DMSO, methanol Electron-donating substituent

Preparation Methods

Halogenation and Aromatic Substitution

The aromatic ring bearing chlorine and iodine substituents is typically prepared by selective halogenation or halogen exchange reactions. A common approach is:

  • Starting from a chlorinated phenol or aniline derivative.
  • Introducing iodine at the ortho position relative to chlorine via electrophilic aromatic substitution or halogen exchange.

For example, the synthesis of related compounds such as (4-Chloro-2-iodophenyl)methanol involves selective iodination of a chlorinated benzene ring, ensuring positional specificity (para-chloro and ortho-iodo) to achieve the desired substitution pattern.

Introduction of the Methanamine Group

The methanamine group (-CH2NH2) can be introduced by:

  • Reduction of a corresponding nitro group to an amine.
  • Conversion of a benzyl alcohol or benzyl halide intermediate to the amine via nucleophilic substitution or reductive amination.

A typical route involves:

  • Preparing (4-Chloro-2-iodobenzyl) alcohol or halide.
  • Transforming the alcohol/halide to the corresponding amine by reaction with ammonia or by catalytic hydrogenation of a nitro precursor.

Conversion to Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, which improves the compound’s stability and crystallinity for isolation and storage.

Detailed Preparation Method from Patent Literature

While direct preparation methods specifically for this compound are scarce in open literature, closely related synthetic methods for chloro-substituted aminophenols and halogenated anilines provide valuable insights.

A representative preparation of chloro-ortho-aminophenol (a structurally related compound) involves:

Step Description Conditions Yield & Purity
1. Nitration Para-chlorophenol dissolved in organic solvent, nitrated with nitric acid at 0–60°C 3 h addition, 1–10 h reaction at 20–30°C Yellow crystalline chloronitrophenol obtained
2. Reduction Catalytic reduction using hydrazine hydrate and catalyst at 65–80°C 2 h addition, 1–12 h reaction Grey crystalline chloro-ortho-aminophenol, >97% purity, ~86% yield
3. Purification Filtration, washing with methanol and water, vacuum drying 30–50°C drying High purity product suitable for further synthesis

This method emphasizes controlled temperature, use of catalysts, and stepwise purification to achieve high purity and yield.

Analytical Data and Research Findings

  • The purity of intermediates and final products is typically confirmed by chromatographic techniques and melting point analysis.
  • Yields reported in related processes range from 85% to 87%, indicating efficient conversion.
  • Reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran, ethyl acetate), and catalyst loading critically influence the outcome.
  • The use of hydrazine hydrate as a reducing agent is common for converting nitro groups to amines in aromatic systems.

Summary Table of Preparation Parameters

Parameter Typical Range / Conditions Notes
Starting Material Para-chlorophenol or chlorinated aniline Precursor for halogenation and substitution
Halogenation Temperature 0–60°C Controlled to avoid over-substitution
Solvents THF, ethyl acetate, dichloromethane Choice affects solubility and reaction rate
Reduction Agent Hydrazine hydrate (80% mass fraction) Catalytic reduction of nitro to amine
Catalyst Tin tetrachloride, activated carbon Facilitates reduction
Reaction Time 2–12 hours Depends on step and scale
Purity of Product >97% Verified by analytical methods
Yield 85–87% High yield suitable for industrial scale

Notes on Synthesis Challenges and Optimization

  • Selectivity in halogenation is critical to avoid unwanted poly-substitution.
  • Maintaining mild reaction conditions prevents degradation or side reactions.
  • Purification steps such as recrystallization and washing are essential for removing catalyst residues and impurities.
  • Scale-up requires careful control of temperature and addition rates to maintain product quality.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-2-iodophenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Chloro-2-iodophenyl)methanamine hydrochloride

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